3H-Indazol-3-one, 5-bromo-7-fluoro-1,2-dihydro-
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Overview
Description
3H-Indazol-3-one, 5-bromo-7-fluoro-1,2-dihydro- is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
The synthesis of 3H-Indazol-3-one, 5-bromo-7-fluoro-1,2-dihydro- typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzaldehyde and hydrazine hydrate.
Cyclization Reaction: The key step involves the cyclization of the intermediate hydrazone to form the indazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3H-Indazol-3-one, 5-bromo-7-fluoro-1,2-dihydro- undergoes various chemical reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3H-Indazol-3-one, 5-bromo-7-fluoro-1,2-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Indazol-3-one, 5-bromo-7-fluoro-1,2-dihydro- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3H-Indazol-3-one, 5-bromo-7-fluoro-1,2-dihydro- can be compared with other indazole derivatives:
Properties
Molecular Formula |
C7H4BrFN2O |
---|---|
Molecular Weight |
231.02 g/mol |
IUPAC Name |
5-bromo-7-fluoro-2,7-dihydroindazol-3-one |
InChI |
InChI=1S/C7H4BrFN2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2,5H,(H,11,12) |
InChI Key |
PSIVKTVIFNNSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=NNC2=O)C1F)Br |
Origin of Product |
United States |
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